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molecular formula C8H5ClN2O2 B3024658 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 920966-03-6

4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B3024658
M. Wt: 196.59 g/mol
InChI Key: SJZMFAGWKZNYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163767B2

Procedure details

To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid (840 mg) in N,N-dimethylformamide (8.4 mL) were added 1-hydroxybenzotriazole (808 mg) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (929 mg). The mixture was stirred at 60° C. for 30 minutes. The solution was cooled to ambient temperature and added 28% ammonium hydroxide aqueous solution (1.2 mL). The mixture was stirred at ambient temperature for 1 hour. To the solution were added water and chloroform and the mixture was extracted with chloroform. The extract was dried over MgSO4, filtrated and evaporated. The residue was purified by column chromatography on silica gel with chloroform and methanol (100:0 to 90:10) to give 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (90 mg) as a pale yellow powder.
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
808 mg
Type
reactant
Reaction Step One
Quantity
929 mg
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][N:5]=[C:4]2[NH:11][CH:12]=[CH:13][C:3]=12.O[N:15]1C2C=CC=CC=2N=N1.CN(C)CCCN=C=NCC.[OH-].[NH4+]>CN(C)C=O.C(Cl)(Cl)Cl.O>[Cl:1][C:2]1[C:7]([C:8]([NH2:15])=[O:9])=[CH:6][N:5]=[C:4]2[NH:11][CH:12]=[CH:13][C:3]=12 |f:3.4|

Inputs

Step One
Name
Quantity
840 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1C(=O)O)NC=C2
Name
Quantity
808 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
929 mg
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Name
Quantity
8.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to ambient temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel with chloroform and methanol (100:0 to 90:10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C(=O)N)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: CALCULATEDPERCENTYIELD 10.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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